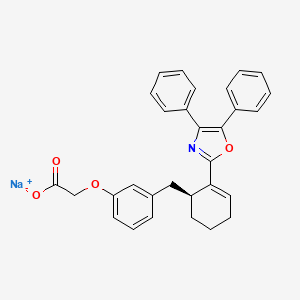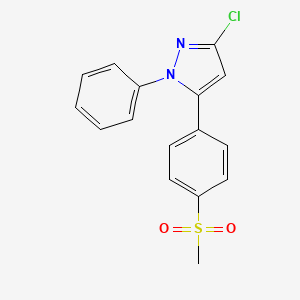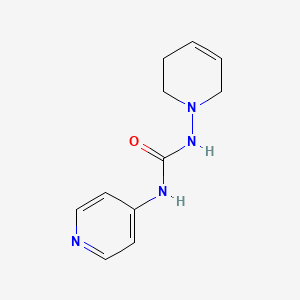![molecular formula C27H18F9N3O2 B1674092 Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)- CAS No. 177954-68-6](/img/structure/B1674092.png)
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Overview
Description
L-768673 is a small molecule drug that functions as a potassium channel blocker. It has been primarily investigated for its potential use as an antiarrhythmic agent, which means it can help manage irregular heartbeats. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it a valuable candidate for treating various cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-768673 involves several key steps. One of the primary methods includes the Ru-catalyzed hydrogenation of an oxime derived from commercially available 1-trifluoroethyl-5-phenyl benzodiazepine. This process yields the racemic 1-trifluoroethyl-3-amino-5-phenyl benzodiazepinone. The racemic mixture is then subjected to a one-pot resolution-racemization process to obtain the desired enantiomerically pure product .
Industrial Production Methods
Industrial production of L-768673 follows similar synthetic routes but on a larger scale. The process involves the use of advanced crystallization techniques to ensure high yield and purity. The key steps include regioselective ortho-lithiation, transmetalation, and alkylation, followed by oxidative cleavage and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
L-768673 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: L-768673 can undergo substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of L-768673, as well as substituted benzodiazepine compounds .
Scientific Research Applications
Chemistry: The compound serves as a model for studying potassium channel blockers and their effects on ion channels.
Biology: It is used to investigate the role of potassium channels in cellular processes and their impact on cell physiology.
Medicine: L-768673 is primarily researched for its antiarrhythmic properties, making it a potential candidate for treating cardiac arrhythmias.
Industry: The compound’s unique properties make it valuable for developing new pharmaceuticals and therapeutic agents .
Mechanism of Action
L-768673 exerts its effects by blocking potassium channels, specifically the slowly activating delayed rectifier potassium current (I_Ks). This blockade prolongs the action potential duration in cardiac cells, thereby reducing the risk of arrhythmias. The compound targets the potassium channel subunits, leading to decreased transmural dispersion of refractoriness, which is a risk factor for arrhythmia induction .
Comparison with Similar Compounds
Similar Compounds
HMR-1556: Another potassium channel blocker with similar antiarrhythmic properties.
Chromanol 293B: Known for its ability to block potassium channels and prolong action potential duration.
Amiodarone: A widely used antiarrhythmic drug that also affects potassium channels
Uniqueness of L-768673
L-768673 is unique due to its high specificity for the slowly activating delayed rectifier potassium current (I_Ks). This specificity allows it to effectively prolong action potential duration without significantly affecting other ion channels. Additionally, its enantiomerically pure form enhances its pharmacological activity and reduces potential side effects .
Properties
CAS No. |
177954-68-6 |
|---|---|
Molecular Formula |
C27H18F9N3O2 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide |
InChI |
InChI=1S/C27H18F9N3O2/c28-25(29,30)14-39-20-9-5-4-8-18(20)22(15-6-2-1-3-7-15)38-23(24(39)41)37-21(40)12-16-10-11-17(26(31,32)33)13-19(16)27(34,35)36/h1-11,13,23H,12,14H2,(H,37,40)/t23-/m1/s1 |
InChI Key |
VVCYJFVTVHMTBV-HSZRJFAPSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,4-trifluoromethyl)-N-(2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo(e)(1,4)diazepin-3-yl)acetamide L 768,673 L 768673 L-768,673 L-768673 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)

![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)





